Ethyl 2-[(2,4-difluorophenyl)amino]-4-methylpyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-[(2,4-difluorophenyl)amino]-4-methylpyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C14H13F2N3O2 and its molecular weight is 293.274. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antiviral properties , suggesting that this compound may interact with viral proteins or enzymes.
Mode of Action
It’s known that the compound undergoes a dimroth rearrangement, a process involving the relocation of heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . This rearrangement can be catalyzed by acids, bases, heat, or light .
Result of Action
Given its potential antiviral properties, it may inhibit the replication of viruses at the cellular level, thereby preventing the spread of infection .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets . For instance, the Dimroth rearrangement that this compound undergoes can be accelerated by heat or light .
Biochemical Analysis
Biochemical Properties
Pyrimidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the pyrimidine derivative.
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Biological Activity
Ethyl 2-[(2,4-difluorophenyl)amino]-4-methylpyrimidine-5-carboxylate (CAS Number: 2270909-91-4) is a synthetic compound belonging to the pyrimidine class of heterocycles. Its unique structure and functional groups suggest potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
- Molecular Formula : C14H13F2N3O2
- Molecular Weight : 293.27 g/mol
- Purity : >95%
Research indicates that compounds similar to this compound may exert their biological effects through the modulation of key signaling pathways. Specifically, they can influence the RAS-RAF-MEK-ERK signaling cascade, which is crucial in regulating cell proliferation, survival, and differentiation. This pathway is often dysregulated in various cancers, making it a target for therapeutic intervention .
Biological Activities
-
Anticancer Activity
- This compound has shown promise as an anticancer agent. Compounds that inhibit ERK (extracellular signal-regulated kinase) have been linked to reduced tumor growth and increased apoptosis in cancer cells .
- A study demonstrated that derivatives of pyrimidine compounds could selectively inhibit cancer cell lines by targeting specific kinases involved in tumorigenesis .
- Inhibition of Enzymatic Activity
- Antimicrobial Properties
Table 1: Summary of Biological Activities
Activity Type | Mechanism/Target | Reference |
---|---|---|
Anticancer | Inhibition of ERK signaling | |
Enzyme Inhibition | Targeting kinases | |
Antimicrobial | Potential inhibition of pathogens |
Case Study: Anticancer Efficacy
In a recent study focusing on the anticancer properties of pyrimidine derivatives, this compound was evaluated for its ability to inhibit cell proliferation in various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a lead compound for further development in cancer therapeutics .
Properties
IUPAC Name |
ethyl 2-(2,4-difluoroanilino)-4-methylpyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N3O2/c1-3-21-13(20)10-7-17-14(18-8(10)2)19-12-5-4-9(15)6-11(12)16/h4-7H,3H2,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEBUMAIGRWHFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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